molecular formula C11H10BrF3O B11832716 3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane

3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane

Cat. No.: B11832716
M. Wt: 295.09 g/mol
InChI Key: QMXMQQGCUYORKC-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane is a chemical compound characterized by the presence of a four-membered oxetane ring, a bromine atom, and a trifluoromethyl group attached to a benzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable epoxide precursor under acidic or basic conditions . Another approach involves the electrophilic halocyclization of alcohols, where the presence of a halogen source facilitates the formation of the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., peroxides), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include substituted oxetanes, linear alcohols, and various benzyl derivatives. The specific products depend on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane involves its ability to undergo various chemical transformations. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets. The bromine and trifluoromethyl groups can modulate the compound’s reactivity and interactions with enzymes and receptors .

Properties

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

3-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]oxetane

InChI

InChI=1S/C11H10BrF3O/c12-10-4-9(11(13,14)15)2-1-8(10)3-7-5-16-6-7/h1-2,4,7H,3,5-6H2

InChI Key

QMXMQQGCUYORKC-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CC2=C(C=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

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